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Compound of Interest |

Compound Name: N-cyclopentyl-2-hydroxyacetamide
CAS No.: 1011598-39-2
Cat. No.: B3373706
. J

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of N-cyclopentyl-2-
hydroxyacetamide, a molecule of interest in chemical and pharmaceutical research. While
specific experimental data for this compound is limited in publicly available literature, this
document synthesizes information from its structural analogs and the broader chemical classes
to which it belongs. This guide offers insights into its identification, predicted safety profile, a
plausible synthetic approach, and potential avenues for research and application.

Compound Identification and Physicochemical
Properties

N-cyclopentyl-2-hydroxyacetamide is identified in the PubChem database with the
Compound Identification Number (CID) 24284833.[1] This unique identifier is crucial for
accurate database searches and unambiguous reference in scientific literature.

The fundamental properties of N-cyclopentyl-2-hydroxyacetamide are summarized in the
table below. These are primarily computed properties from the PubChem database, providing a
foundational understanding of the molecule's characteristics.
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Property Value Source

PubChem CID 24284833 [1]

Molecular Formula C7H13NO:2 [1]

Molecular Weight 143.18 g/mol [1]
N-cyclopentyl-2-

IUPAC Name yelopeny ]
hydroxyacetamide

SMILES C1CCC(C1)NC(=0)CO [1]
InChl=1S/C7H13NO2/c9-5-

InChl 7(10)8-6-3-1-2-4-6/h6,9H,1- [1]
5H2,(H,8,10)

Predicted XLogP3 -0.6

Predicted Hydrogen Bond )

Donor Count

Predicted Hydrogen Bond )

Acceptor Count

Predicted Rotatable Bond )

Count

Predicted Safety Profile and Handling Precautions

A specific Safety Data Sheet (SDS) for N-cyclopentyl-2-hydroxyacetamide is not readily
available. Therefore, a predicted safety profile has been constructed based on the known
hazards of structurally similar compounds, such as N-cyclohexyl-2-hydroxyacetamide,
cyclopentylamine, and other acetamide derivatives. It is imperative to treat this compound with
caution and handle it as a potentially hazardous substance until thorough toxicological studies
are conducted.
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Rationale and Reference

Hazard Class Predicted Hazard
Compounds
N-cyclohexyl-2-
Skin Corrosion/Irritation May cause skin irritation. hydroxyacetamide is reported
to cause skin irritation.[2]
N-cyclohexyl-2-
May cause serious eye hydroxyacetamide is reported

Serious Eye Damage/Irritation o ) o
irritation. to cause serious eye irritation.

[2]

General acetamide derivatives

Acute Toxicity (Oral) May be harmful if swallowed. o o
can exhibit oral toxicity.
N-cyclohexyl-2-
May cause respiratory hydroxyacetamide is reported

Respiratory Irritation T ] ]
irritation. to potentially cause respiratory

irritation.[2]

Recommended Handling Precautions:

» Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume
hood.

» Personal Protective Equipment (PPE):
o Eye/Face Protection: Wear chemical safety goggles or a face shield.

o Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat or
other protective clothing is recommended.

o Respiratory Protection: If handling as a powder or if aerosols may be generated, use a
NIOSH-approved respirator.

» Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after
handling.
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Hypothetical Synthesis Protocol

While a specific, validated synthesis protocol for N-cyclopentyl-2-hydroxyacetamide is not
documented in the reviewed literature, a plausible and common method for its preparation
would be through the amidation of a glycolic acid derivative with cyclopentylamine. The
following is a hypothetical, yet chemically sound, experimental protocol based on general

amide synthesis principles.

Reaction Scheme:

Reactants

( Glycolic Acid Derivative Products
(

e.g., Glycolic acid chloride)
(e.g., HCI)
Cycl tylami A
yclopentylamine —v
E\l—cyclopentyl—Z—hydroxyacetamide)

Coupling Agent / Base
(e.g., DCC, EDC, or a non-nucleophilic base)

Amide Coupling

Click to download full resolution via product page
A plausible synthetic pathway for N-cyclopentyl-2-hydroxyacetamide.
Step-by-Step Methodology:
 Activation of Glycolic Acid:

o To a solution of glycolic acid (1.0 eq) in an anhydrous aprotic solvent (e.qg.,
dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon),
add a suitable activating agent (1.1 eq). Common activating agents for amide coupling
include dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide
(EDC).
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o Stir the mixture at 0 °C for 30-60 minutes to form the activated ester intermediate.

e Amide Formation:

o To the cooled reaction mixture, slowly add a solution of cyclopentylamine (1.0 eq) in the
same anhydrous solvent.

o If an acid is generated as a byproduct (e.g., from an acid chloride), a non-nucleophilic
base such as triethylamine or diisopropylethylamine (1.2 eq) should be included to
neutralize it.

o Allow the reaction to warm to room temperature and stir for 12-24 hours.
e Work-up and Purification:
o Monitor the reaction progress by thin-layer chromatography (TLC).

o Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g.,
dicyclohexylurea if DCC is used).

o Wash the filtrate with a dilute aqueous acid solution (e.g., 1 M HCI) to remove unreacted
amine and base, followed by a saturated aqueous sodium bicarbonate solution to remove
unreacted glycolic acid, and finally with brine.

o Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel using an appropriate
eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-cyclopentyl-2-
hydroxyacetamide.

e Characterization:

o Confirm the identity and purity of the final product using standard analytical techniques
such as Nuclear Magnetic Resonance (NMR) spectroscopy (*H and 13C), Mass
Spectrometry (MS), and Infrared (IR) spectroscopy.

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b3373706?utm_src=pdf-body
https://www.benchchem.com/product/b3373706?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3373706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Potential Applications and Research Directions

The specific biological activities and applications of N-cyclopentyl-2-hydroxyacetamide are
not yet defined in the scientific literature. However, based on its structural features—a
cyclopentyl group and a hydroxyacetamide moiety—several potential areas of research can be

proposed.
Signaling Pathway and Mechanism of Action (Hypothetical):

The hydroxyacetamide functional group is a known zinc-binding motif present in a class of
enzymes known as histone deacetylases (HDACs). HDAC inhibitors are a class of targeted
anticancer agents. It is plausible that N-cyclopentyl-2-hydroxyacetamide could be
investigated for similar activities.
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Hypothetical mechanism of action targeting HDACSs.

Potential Research Areas:

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b3373706?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3373706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Oncology: Given the presence of the hydroxyacetamide group, a primary area of
investigation would be its potential as an HDAC inhibitor for cancer therapy.

» Neuroscience: Some N-substituted amides have shown activity in the central nervous
system. The lipophilic cyclopentyl group may facilitate crossing the blood-brain barrier,
making it a candidate for neurological drug discovery.

o Agrochemicals: Acetamide derivatives are also explored in the development of herbicides
and fungicides.

Conclusion

N-cyclopentyl-2-hydroxyacetamide (PubChem CID: 24284833) is a small molecule with
potential for further scientific exploration. While direct experimental data is currently scarce, this
guide provides a foundational understanding based on its chemical structure and the properties
of related compounds. The proposed synthetic protocol offers a starting point for its chemical
synthesis, and the discussion on potential applications aims to stimulate further research into
its biological activities. As with any novel compound, all handling and experimental work should
be conducted with appropriate safety precautions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [An In-depth Technical Guide to N-cyclopentyl-2-
hydroxyacetamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3373706#n-cyclopentyl-2-hydroxyacetamide-
pubchem-cid-and-safety-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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